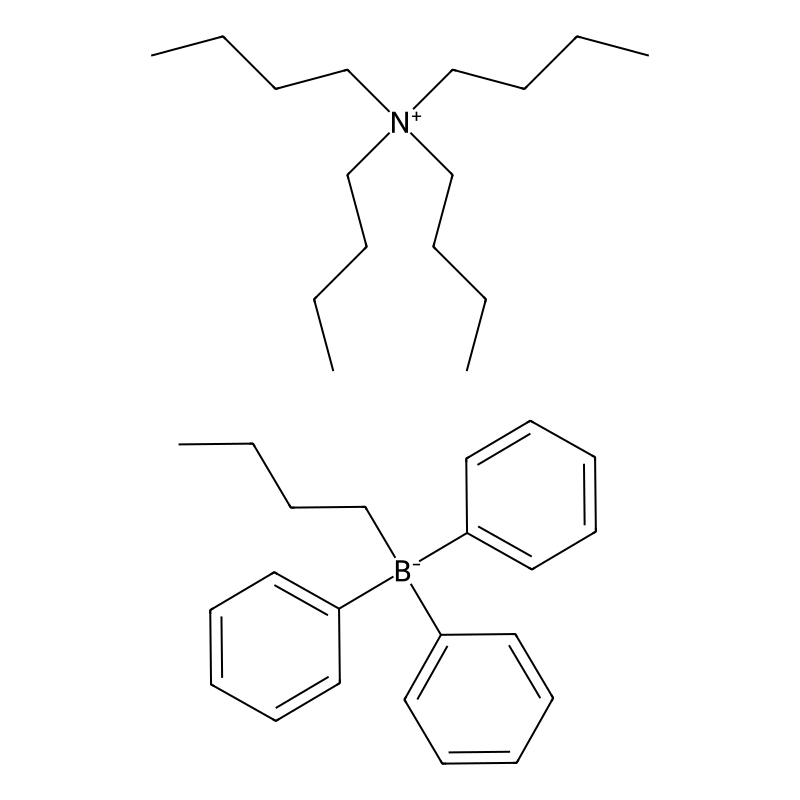Tetrabutylammonium butyltriphenylborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Tetrabutylammonium butyltriphenylborate is a chemical compound with the molecular formula and a molecular weight of approximately 541.7 g/mol. This compound consists of a tetrabutylammonium cation, which is a quaternary ammonium salt, combined with a butyltriphenylborate anion. The tetrabutylammonium moiety enhances the lipophilicity of the compound, making it useful in various chemical applications, particularly in organic synthesis and as a phase transfer catalyst .
- Salt Metathesis Reactions: The compound can exchange its anion with other anions in solution, facilitating the formation of new salts.
- Nucleophilic Substitution: The butyltriphenylborate component can act as a nucleophile in reactions involving electrophiles.
- Coordination Chemistry: The boron atom can coordinate with various Lewis bases, leading to the formation of boron complexes.
These reactions underscore the versatility of tetrabutylammonium butyltriphenylborate in synthetic organic chemistry.
Tetrabutylammonium butyltriphenylborate can be synthesized through various methods, including:
- Direct Reaction: The compound can be synthesized by reacting tetrabutylammonium hydroxide with butyltriphenylborate in an appropriate solvent under controlled conditions.
- Salt Metathesis: By mixing tetrabutylammonium bromide with sodium butyltriphenylborate, the desired compound can be formed through ion exchange.
- Solvent-Free Methods: Recent advancements have allowed for solvent-free synthesis methods, which are more environmentally friendly and efficient.
These methods highlight the adaptability of synthetic routes available for producing tetrabutylammonium butyltriphenylborate.
Tetrabutylammonium butyltriphenylborate finds various applications in both industrial and research settings:
- Phase Transfer Catalysis: It is employed to facilitate reactions between immiscible phases, enhancing reaction rates and yields.
- Organic Synthesis: The compound serves as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.
- Electrochemistry: Its unique properties make it suitable for use as an electrolyte in nonaqueous electrochemical systems.
These applications underline its significance as a versatile reagent in modern chemistry.
Several compounds share structural or functional similarities with tetrabutylammonium butyltriphenylborate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Commonly used as a precursor for other salts |
| Tetrabutylammonium fluoride | Quaternary Ammonium Salt | Acts as a desilylation reagent |
| Tetrabutylammonium iodide | Quaternary Ammonium Salt | Low-cost catalyst |
| Tetrabutylammonium hexafluorophosphate | Quaternary Ammonium Salt | Used as an electrolyte for nonaqueous electrochemistry |
| Butyldiphenyldichlorosilane | Organosilicon Compound | Utilized in silicone polymer production |
Tetrabutylammonium butyltriphenylborate is unique due to its combination of lipophilicity from the tetrabutylammonium cation and the reactivity provided by the butyltriphenylborate anion, making it particularly useful in organic synthesis and catalysis .
GHS Hazard Statements
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard








